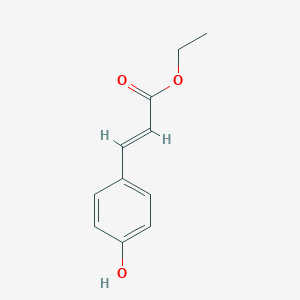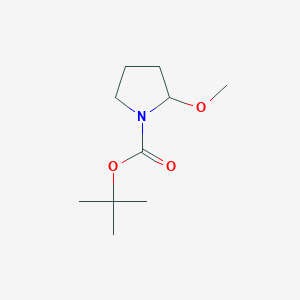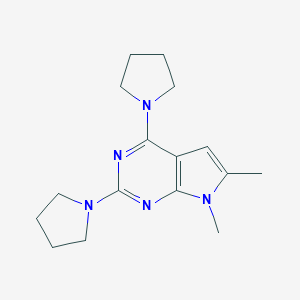
L- psicose
描述
L-Psicose, also known as Allulose, is a C-3 position epimer of fructose . It is a ketohexose that has the same empirical formula as common monosaccharides such as glucose and fructose .
Synthesis Analysis
L-Psicose is synthesized from D-glucose through a series of phosphorylation-epimerization-dephosphorylation steps . The process involves a series of genetic modifications to pathway enzymes, central carbon metabolism, and competing metabolic pathways . In a study, it was found that the deletion of gene cgl0331, encoding the Zn-dependent alcohol dehydrogenase in C. glutamicum, significantly decreased the conversion of L-glyceraldehyde to glycerol and increased the yield of target products .
Molecular Structure Analysis
The molecular structure of L-Psicose is a β-pyranose form with a 2C5 conformation . Orientations of two OH groups at C-3 and C-5 positions are axial, therefore an intramolecular hydrogen bonding can be observed .
Chemical Reactions Analysis
L-RI catalyzes the reversible reactions such as L-ribose ↔ L-ribulose, L-allose ↔ L-psicose, and D-talose ↔ D-tagatose .
Physical And Chemical Properties Analysis
L-Psicose has a molecular formula of C6H12O6, an average mass of 180.156 Da, and a mono-isotopic mass of 180.063385 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 551.7±50.0 °C at 760 mmHg, and a flash point of 301.5±26.6 °C .
科学研究应用
Food Industry: Low-Calorie Sweetener
L-Psicose, also known as D-allulose, is a rare sugar with a sweet taste similar to sucrose but with significantly lower caloric value. It’s used as a non-nutritive sweetener in various food products, offering a healthy alternative for consumers looking to reduce sugar intake without compromising on taste .
Pharmaceutical Industry: Precursor for Drug Synthesis
L-Psicose serves as a precursor for the synthesis of several pharmaceutical drugs. For instance, it’s used in the production of deoxygalactonojirimycin (DGJ), a pharmacological chaperone with potential implications for treating lysosomal storage disorders .
Biotechnological Production: Enzymatic Conversion
The enzymatic production of L-Psicose is an area of interest due to its applications in the pharmaceutical industry. The Izumoring strategy is a notable method for the synthesis of L-hexoses, including L-Psicose, through specific bioconversion processes .
Medical Research: Anti-Obesity and Anti-Diabetic Effects
L-Psicose has been studied for its potential anti-obesity and anti-diabetic effects. Research suggests that it may help in fighting against obesity and type 2 diabetes, making it a subject of significant interest in medical research .
Synthetic Biology: Biosensor Development
In synthetic biology, biosensors have been developed for the screening and selection of enzymes involved in the biosynthesis of L-Psicose. These biosensors facilitate the optimization of metabolic pathways for efficient production .
Chemical Synthesis: Component of Bioactive Molecules
L-Psicose is recognized as an important component of biologically relevant compounds. It’s involved in the synthesis of bioactive molecules, such as those used in anti-tumor antibiotics like Bleomycin A2 .
Environmental Impact: Sustainable Production
The bioproduction of L-Psicose is favored for its reduced ecological impact compared to traditional chemical synthesis methods. This sustainable approach aligns with modern industry practices aiming to minimize environmental footprints .
作用机制
Target of Action
L-Psicose, also known as Allulose, is a rare sugar that has been found to interact with various enzymes in the body. The primary targets of L-Psicose are the aldolases, specifically fructose 1,6-diphosphate aldolases (FruA) and tagatose 1,6-diphosphate (TagA) aldolases . These enzymes play a crucial role in the glycolytic pathway, which is a metabolic pathway that converts glucose into pyruvate .
Mode of Action
L-Psicose interacts with its targets, the aldolases, in a unique way. This interaction results in the formation of L-Psicose from L-glyceraldehyde .
Biochemical Pathways
The biochemical pathway affected by L-Psicose involves the conversion of dihydroxyacetone-phosphate (DHAP) and L-glyceraldehyde into L-Psicose and L-Sorbose . This process is facilitated by the aldolases, FruA and TagA, and fructose-1-phosphatase (YqaB) in a “one-pot” reaction . The DHAP is obtained from glucose through the glycolytic pathway .
Pharmacokinetics
It is known that l-psicose is produced from glucose and l-glyceraldehyde through a microbial fermentation strategy . This process involves the conversion of glucose to DHAP through the glycolytic pathway, followed by the synthesis of L-Psicose from DHAP and L-glyceraldehyde .
Result of Action
The result of L-Psicose’s action is the production of L-Psicose and L-Sorbose from DHAP and L-glyceraldehyde . This process is facilitated by the aldolases and fructose-1-phosphatase in a “one-pot” reaction . The production of L-Psicose can be increased by optimizing gene expression and deleting the gene cgl0331, which encodes the Zn-dependent alcohol dehydrogenase in Corynebacterium glutamicum .
Action Environment
The action of L-Psicose is influenced by various environmental factors. For instance, the cost and instability of DHAP, a key substrate in the production of L-Psicose, can affect the efficiency of L-Psicose production . Additionally, the host cells and combinations of FruA or TagA with YqaB can also influence the yield of L-Psicose .
安全和危害
未来方向
Due to the rise in obesity and diabetes, consumers are seeking ways to reduce their sugar intake. L-Psicose, a non-nutritive sugar substitute with near perfect palatability, is one of the most promising new ingredients in the food system . Future research directions include improving the production process of L-Psicose to make it more accessible and cost-effective .
属性
IUPAC Name |
(3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-ZXEDONINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474831 | |
| Record name | L-Psicose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Psicose | |
CAS RN |
16354-64-6 | |
| Record name | Psicose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Psicose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSICOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DBT57A5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of L-Psicose?
A1: L-Psicose has the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol.
Q2: What are the different isomeric forms of L-Psicose found in solution?
A2: L-Psicose exists in an equilibrium of different tautomeric forms in solution, including α-furanose, β-furanose, α-pyranose, β-pyranose, and the open-chain keto form. [, ] The predominant tautomer in solution is often the α-furanose form. []
Q3: How can the different isomeric forms of L-Psicose be distinguished?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a valuable tool for identifying and quantifying the different tautomeric forms of L-Psicose in solution. [, ]
Q4: How is L-Psicose produced?
A4: L-Psicose is a rare sugar, meaning it is not readily found in nature. Several methods for L-Psicose production have been explored, including: * Microbial conversion: Certain microorganisms, such as Gluconobacter frateurii IFO 3254, can convert allitol to L-Psicose. [] * Enzymatic synthesis: Enzymes like L-ribose isomerase (L-RI) can be used to produce L-Psicose from L-allose. [, ] Other enzymes, such as D-tagatose 3-epimerase, can convert L-fructose to L-Psicose. [] * Chemical synthesis: L-Psicose can be chemically synthesized from D-ribono-γ-lactone or L-ribono-γ-lactone through a multi-step process. []
Q5: What are the advantages and limitations of each L-Psicose production method?
A5: Each method has its pros and cons:
* **Microbial conversion:** Advantages include the use of renewable resources and relatively simple processes. Limitations include low yields and the need for downstream purification.* **Enzymatic synthesis:** Advantages include high selectivity and specificity. Limitations include the need for purified enzymes and potential substrate costs.* **Chemical synthesis:** Advantages include precise control over reaction conditions. Limitations include multiple steps, potentially harsh reaction conditions, and the need for protecting groups.Q6: Can L-Psicose be produced on a large scale?
A6: Research is ongoing to develop scalable and cost-effective methods for L-Psicose mass production. [] Optimizing existing methods and exploring novel approaches are crucial for meeting potential demands in food and pharmaceutical industries.
Q7: What is the impact of L-Psicose on plant growth?
A7: Studies on Arabidopsis roots showed that L-Psicose, unlike other ketohexose analogs, inhibited root growth. This inhibition is thought to be related to L-Psicose phosphorylation by fructokinase, potentially triggering a signal-sensing pathway. []
Q8: Does L-Psicose affect bacterial growth and metabolism?
A8: Research suggests that L-Psicose demonstrates inhibitory effects on the growth, acid production, and water-insoluble glucan synthesis of Streptococcus mutans, a bacterium associated with dental caries. [] This suggests potential applications in dental health.
Q9: What other biological activities have been reported for L-Psicose?
A9: While research is ongoing, some studies suggest potential benefits of L-Psicose in various areas, including: * Blood sugar regulation: L-Psicose might influence blood glucose levels, potentially benefiting individuals with diabetes. [] * Anti-obesity effects: L-Psicose might impact lipid metabolism and contribute to weight management. [] * Antibacterial properties: L-Psicose might exhibit inhibitory effects against certain bacterial strains. []
Q10: Can L-Psicose be used in food products?
A10: Yes, L-Psicose is recognized as a potential sweetener with low caloric value. Research suggests its presence in various existing food products, particularly confectionery and sauces, likely due to heat processing of high-sugar ingredients. []
Q11: Can L-Psicose form supramolecular structures?
A11: Research at Kagawa University has demonstrated the ability of L-Psicose to form supramolecular rare sugars (SRSs), single crystals with unique supramolecular structures. These structures can exhibit controllable optical rotation and have potential applications in material science and beyond. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


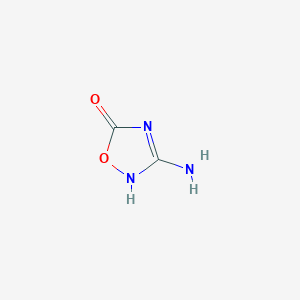

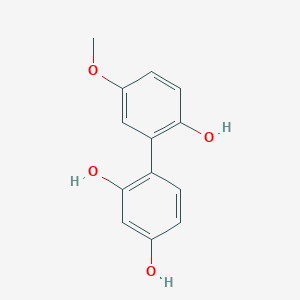

![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)
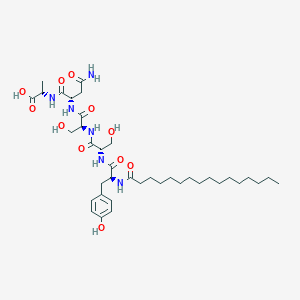
![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)

